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molecular formula C16H21NO5 B8654552 (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((S)-tetrahydro-2H-pyran-3-yl)acetate

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-2-((S)-tetrahydro-2H-pyran-3-yl)acetate

Cat. No. B8654552
M. Wt: 307.34 g/mol
InChI Key: SOGBYTGSONFFOI-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)C(NC(=O)OCc1ccccc1)=C1CCCOC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(NC(=O)OCc1ccccc1)C1CCCOC1

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[NH:11][C:12]([C:13](=[O:14])[O:15][CH3:16])=[C:17]1[CH2:18][O:19][CH2:20][CH2:21][CH2:22]1.[CH3:23][OH:24]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][C:9](=[O:10])[NH:11][CH:12]([C:13](=[O:14])[O:15][CH3:16])[CH:17]1[CH2:18][O:19][CH2:20][CH2:21][CH2:22]1

Inputs

Step One
Name
COC(=O)C(NC(=O)OCc1ccccc1)=C1CCCOC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(NC(=O)OCc1ccccc1)=C1CCCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
COC(=O)C(NC(=O)OCc1ccccc1)C1CCCOC1
Type
product
Smiles
COC(=O)C(NC(=O)OCc1ccccc1)C1CCCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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